molecular formula C13H21NO B1386354 1-(2-Isobutoxy-5-methylphenyl)-ethylamine CAS No. 1048917-08-3

1-(2-Isobutoxy-5-methylphenyl)-ethylamine

Cat. No.: B1386354
CAS No.: 1048917-08-3
M. Wt: 207.31 g/mol
InChI Key: MKXUJCYHZZKNAA-UHFFFAOYSA-N
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Description

“2-Isobutoxy-5-methylphenylboronic acid” is a crucial compound used in biomedicine and is employed as a reagent in organic synthesis and pharmaceutical research . Its exceptional properties make it an effective tool for developing potential drugs to address various diseases, including cancer and diabetes .


Molecular Structure Analysis

The molecular formula of “2-Isobutoxy-5-methylphenylboronic acid” is C11H17BO3 . The InChI Key is DJGCEUCMCLMRKN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The exact mass of “2-Isobutoxy-5-methylphenylboronic acid” is 208.1270746 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Quantum Chemical and Dissociation Studies

A study by Gözel et al. (2014) involved the synthesis of a novel azo-enamine tautomer through a condensation reaction, which was characterized by various spectroscopic techniques and X-ray diffraction. This research highlights the potential of using similar chemical structures in the study of self-isomerisation and proton transfer, shedding light on molecular properties that could be relevant for designing materials with specific optical and electrical properties Gözel et al., 2014.

Receptor Differentiation Studies

Lands et al. (1967) explored the structural modification of sympathomimetic activity by adding various alkyl groups, which can distinguish between β-receptor populations. Such research demonstrates the application of structurally related compounds in pharmacology, specifically in the differentiation and understanding of receptor subtypes Lands et al., 1967.

Nucleoside Phosphorylase Inhibitors

Lin and Liu (1985) synthesized acyclic nucleosides as potent inhibitors of uridine phosphorylase, showcasing the importance of structural analogues in the development of therapeutic agents. This research underlines the role of such compounds in medicinal chemistry, especially in the design of drugs with high water solubility and potential chemotherapeutic applications Lin & Liu, 1985.

Monoamine Oxidase Inhibition Studies

McCoubrey's (1959) research on the inhibition of monoamine oxidase by 1-phenylethylamine derivatives, including alkyloxy-substituted compounds, highlights the potential use of related structures in understanding the biochemical pathways involved in neurological disorders and the development of antidepressants McCoubrey, 1959.

Luminescent Chelate for DNA Studies

Li and Selvin (1997) synthesized an isothiocyanate form of a lanthanide chelate, demonstrating its application in attaching to DNA and conducting energy transfer measurements. This research illustrates the use of chemically modified compounds for bioconjugation and as tools in molecular biology and diagnostics Li & Selvin, 1997.

Safety and Hazards

“2-Isobutoxy-5-methylphenylboronic acid” has the hazard statements H315-H319-H335 and the precautionary statements P261-P305 + P351 + P338 .

Properties

IUPAC Name

1-[5-methyl-2-(2-methylpropoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(2)8-15-13-6-5-10(3)7-12(13)11(4)14/h5-7,9,11H,8,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXUJCYHZZKNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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